

An In-depth Technical Guide to Boc-PEG8-Boc Linkers

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Compound of Interest

Compound Name: *Boc-PEG8-Boc*

Cat. No.: *B11829102*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of **Boc-PEG8-Boc** linkers, designed for professionals in the fields of chemical biology, drug discovery, and materials science.

Core Properties of Boc-PEG8-Boc

Boc-PEG8-Boc is a homobifunctional linker characterized by a discrete eight-unit polyethylene glycol (PEG) chain with a tert-butyloxycarbonyl (Boc)-protected amine at each terminus.^[1] This structure imparts a unique combination of properties that are highly valuable in chemical synthesis and bioconjugation.

The central PEG8 core is a flexible, hydrophilic chain that enhances the aqueous solubility of molecules to which it is conjugated.^{[1][2]} This is a critical feature for improving the pharmacokinetic properties of therapeutic molecules, which are often hydrophobic.^{[3][4]} The PEG spacer also provides a defined distance between conjugated molecules, which can be crucial for applications such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The terminal Boc groups are acid-labile protecting groups for the primary amines. This allows for a controlled, stepwise synthesis, where the amines can be deprotected under specific acidic

conditions to become available for conjugation to other molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Boc-PEG8-Boc** and related derivatives.

Compound Name	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	Purity	Solubility	Storage Condition
Boc-PEG8-Boc	Boc-NH-(PEG)8-NH-Boc	C ₂₆ H ₅₂ N ₂ O ₁₀	556.70	>95%	Water, DMSO, DCM, DMF	-20°C
t-Boc-N-amido-PEG8-amine	Boc-NH-(PEG)8-NH ₂	C ₂₃ H ₄₈ N ₂ O ₁₀	512.63	>95%	Water, DMSO, DCM, DMF	-20°C
t-Boc-N-amido-PEG8-acid	Boc-NH-(PEG)8-COOH	C ₂₄ H ₄₇ NO ₁₂	541.63	>95%	Water, DMSO, DCM, DMF	-20°C
N-Boc-PEG8-alcohol	Boc-NH-(PEG)8-OH	C ₂₁ H ₄₃ NO ₁₀	469.57	>95%	Water, DMSO, DCM, DMF	-20°C
N-Boc-PEG8-bromide	Boc-NH-(PEG)8-Br	C ₂₃ H ₄₆ BrNO ₁₀	576.5	>98%	Water, DMSO, DCM, DMF	-20°C

Data compiled from multiple sources. Exact values may vary slightly between suppliers.

Experimental Protocols

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the terminal amines for subsequent conjugation. This is typically achieved through acidolysis.

Materials:

- **Boc-PEG8-Boc** linker
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Ice bath
- Rotary evaporator
- Diethyl ether (for precipitation, optional)
- Saturated aqueous sodium bicarbonate solution (for neutralization, optional)
- Anhydrous sodium sulfate

Protocol:

- Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.
- Cool the solution to 0°C in an ice bath.
- Add TFA to a final concentration of 20-50% (v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the disappearance of the starting material. This typically takes 1-2 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
- The resulting TFA salt of the deprotected diamino-PEG8 can often be used directly in the next step.
- Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Amide Bond Formation

Once deprotected, the resulting diamino-PEG8 can be conjugated to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.

Materials:

- Deprotected diamino-PEG8
- NHS ester of the molecule to be conjugated
- Anhydrous N,N-Dimethylformamide (DMF) or DCM
- N,N-Diisopropylethylamine (DIPEA)

Protocol:

- Dissolve the NHS ester of the target molecule in anhydrous DMF or DCM.
- Add a solution of the deprotected diamino-PEG8 (1.0-1.2 equivalents) in the same solvent.
- Add DIPEA (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature under a nitrogen atmosphere for 4-16 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the reaction mixture can be purified by flash column chromatography on silica gel or by preparative HPLC to isolate the desired conjugate.

Applications in Drug Development

The unique properties of **Boc-PEG8-Boc** make it a versatile tool in drug development, particularly in the construction of complex therapeutic molecules.

PROTACs

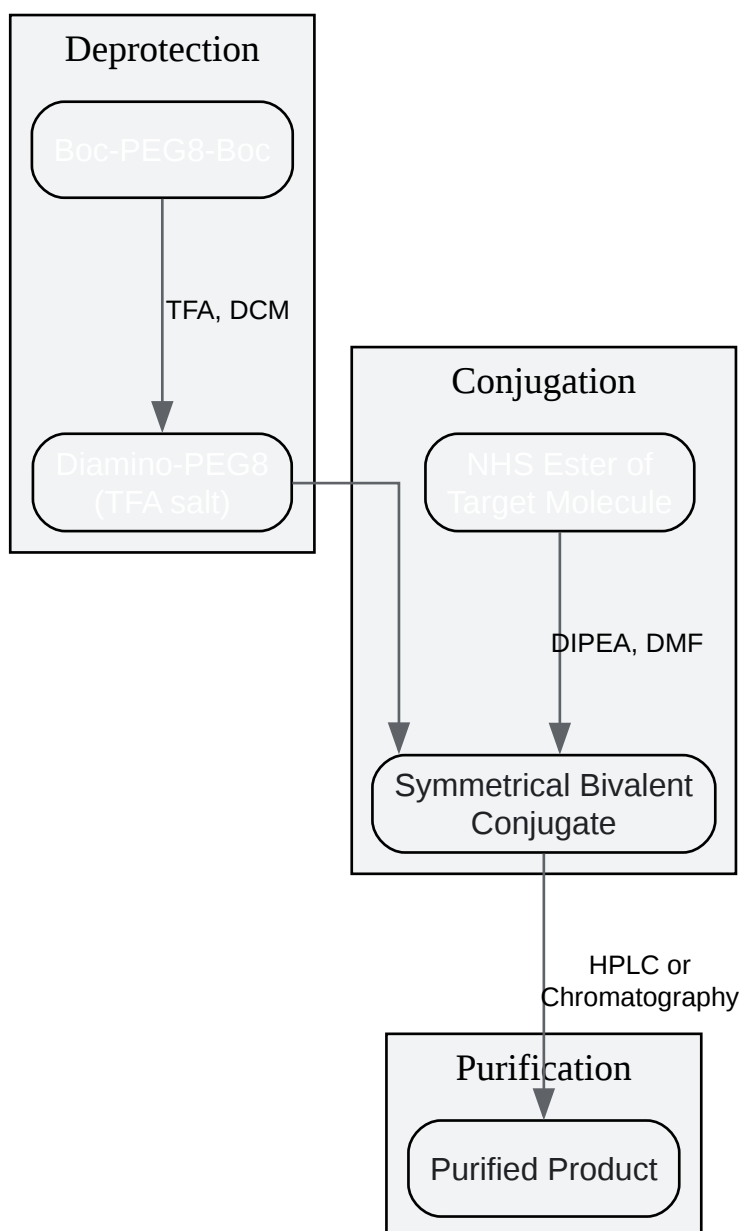
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently used for this purpose. The **Boc-PEG8-Boc** linker provides a flexible and hydrophilic spacer of a defined length, which is essential for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies where a cytotoxic payload is attached to an antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. **Boc-PEG8-Boc** can be used to synthesize the linker-payload portion of the ADC, which is then conjugated to the antibody. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

Visualizations

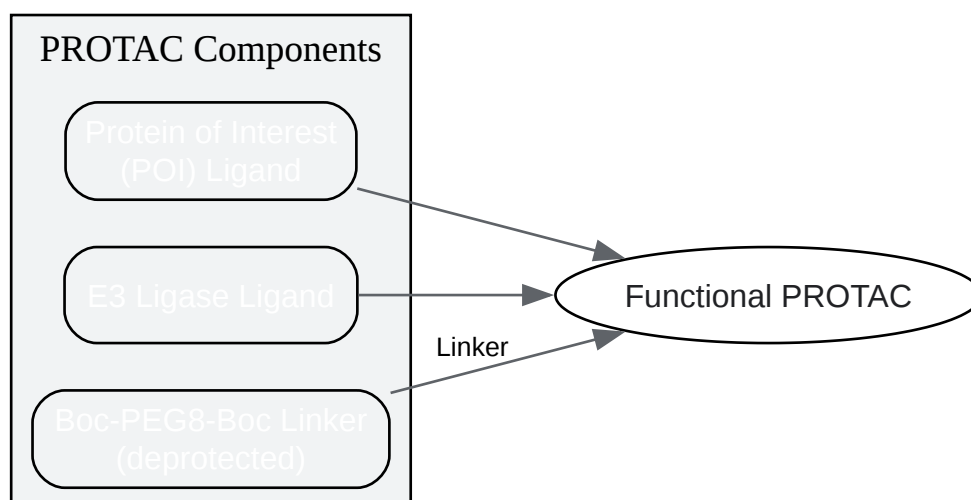
Experimental Workflow: Synthesis of a Symmetrical Bivalent Molecule



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Caption: A generalized workflow for the synthesis of a symmetrical bivalent molecule.

Logical Relationship: Role of Boc-PEG8-Boc in PROTAC Assembly



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Caption: The role of the **Boc-PEG8-Boc** linker in connecting the two active ligands.

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